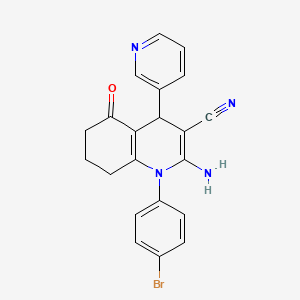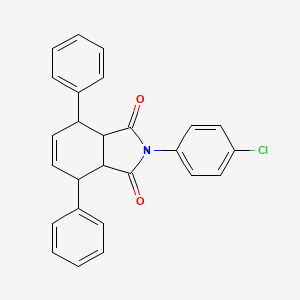
4,4-Diethyl-2-(4-nitrophenyl)-1,4-dihydro-2H-3,1-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrophenylbenzoxazine , belongs to the class of heterocyclic compounds Its chemical structure features a benzoxazine ring fused with a nitrophenyl group
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial-scale synthesis typically involves batch or continuous processes.
- Optimization of reaction conditions (temperature, solvent, catalyst) ensures high yield and purity.
Chemical Reactions Analysis
4,4-Diethyl-2-(4-nitrophenyl)-1,4-dihydro-2H-3,1-benzoxazine undergoes various reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen and palladium.
Substitution: The ethyl groups can be substituted with other functional groups.
Oxidation: Oxidation of the benzoxazine ring can lead to the formation of quinone derivatives.
Common reagents include reducing agents (e.g., NaBH₄), Lewis acids (e.g., AlCl₃), and oxidizing agents (e.g., KMnO₄).
Scientific Research Applications
Polymer Chemistry: Benzoxazines serve as monomers for high-performance thermosetting polymers.
Adhesives and Coatings: Their excellent thermal stability and mechanical properties make them suitable for adhesives and protective coatings.
Biomedical Applications: Research explores their potential as drug delivery carriers due to their stability and biocompatibility.
Mechanism of Action
Target: The compound interacts with specific cellular receptors or enzymes.
Pathways: It may modulate signaling pathways related to inflammation, cell growth, or apoptosis.
Comparison with Similar Compounds
Similar Compounds: Other benzoxazines, such as 4-phenylbenzoxazine and 4-methylbenzoxazine, share structural features.
Uniqueness: 4,4-Diethyl-2-(4-nitrophenyl)-1,4-dihydro-2H-3,1-benzoxazine stands out due to its ethyl substituents and nitrophenyl group.
Properties
Molecular Formula |
C18H20N2O3 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4,4-diethyl-2-(4-nitrophenyl)-1,2-dihydro-3,1-benzoxazine |
InChI |
InChI=1S/C18H20N2O3/c1-3-18(4-2)15-7-5-6-8-16(15)19-17(23-18)13-9-11-14(12-10-13)20(21)22/h5-12,17,19H,3-4H2,1-2H3 |
InChI Key |
NXAXIDSMCSDWGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2NC(O1)C3=CC=C(C=C3)[N+](=O)[O-])CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-diiodo-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11111954.png)

![N-benzyl-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11111965.png)
![2-{[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11111968.png)
![N-(3-fluorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B11111971.png)
![2-[4-(3,4-Dimethoxyphenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-1-en-2-yl]phenol](/img/structure/B11111983.png)




![1-Naphthalen-1-yl-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11112036.png)
![2-Benzamido-N-{1-[N'-(2-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide](/img/structure/B11112040.png)
![N'-[(3Z)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11112047.png)
